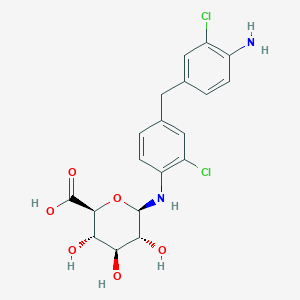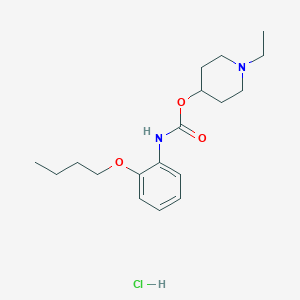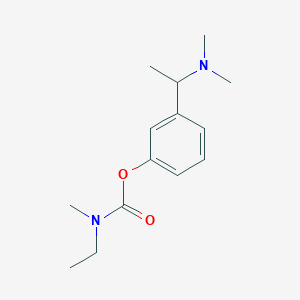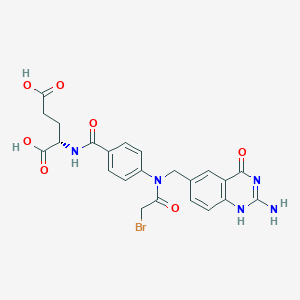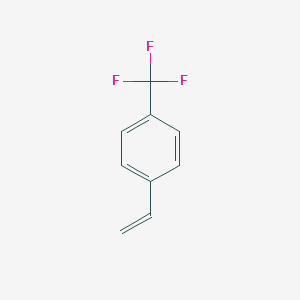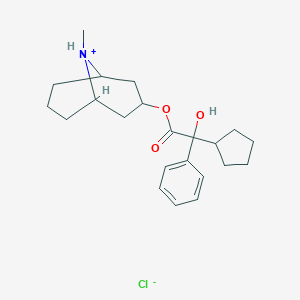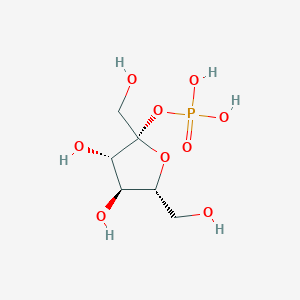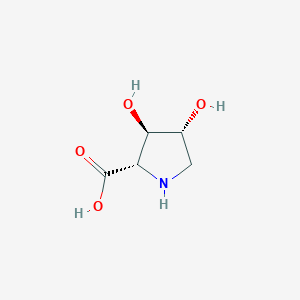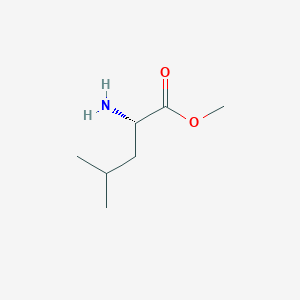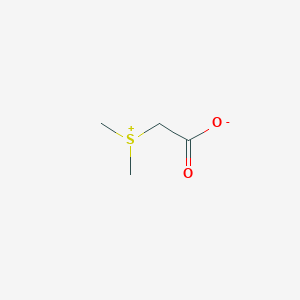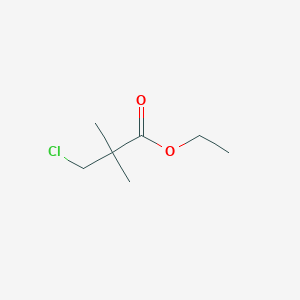
4,4-Diphenyl-1,3-oxathiolan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diphenyl-1,3-oxathiolan-5-one, also known as dithiolane ketone or DTOK, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a five-membered ring with an oxygen and sulfur atom. DTOK has been studied for its unique chemical properties and its potential to interact with biological systems.
作用機序
The mechanism of action of DTOK is not fully understood, but it is believed to interact with biological systems through the formation of covalent bonds with proteins and other biomolecules. DTOK has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells, suggesting that it may have potential as a cancer therapy.
Biochemical and Physiological Effects
DTOK has been shown to have a range of biochemical and physiological effects, including antibacterial and antifungal activity, inhibition of cancer cell growth, and potential neuroprotective effects. DTOK has also been shown to have antioxidant properties, making it a potential candidate for the development of new antioxidant therapies.
実験室実験の利点と制限
DTOK has several advantages for use in lab experiments, including its relatively simple synthesis and its potential applications in medicinal chemistry and cancer research. However, there are also limitations to the use of DTOK in lab experiments, including its potential toxicity and the need for careful control of reaction conditions to ensure the purity and yield of the final product.
将来の方向性
There are several future directions for research on DTOK, including the development of new synthetic methods for the production of this compound, the study of its potential applications in the treatment of bacterial and fungal infections, and the development of new cancer therapies based on its ability to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of DTOK and its potential interactions with biological systems.
Conclusion
In conclusion, 4,4-Diphenyl-1,3-oxathiolan-5-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied for its unique chemical properties and its potential to interact with biological systems, particularly in the fields of medicinal chemistry and cancer research. While there are limitations to the use of DTOK in lab experiments, there are also several future directions for research on this compound that could lead to the development of new therapies and treatments.
合成法
DTOK can be synthesized through a multistep process that involves the reaction of 4-bromobenzophenone with sodium sulfide to form 4-benzoylthiophenol. This compound is then reacted with chloroacetyl chloride to form the intermediate product, which is then cyclized to form DTOK. The synthesis of DTOK is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
科学的研究の応用
DTOK has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. DTOK has also been studied for its potential to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
CAS番号 |
19962-73-3 |
|---|---|
分子式 |
C15H12O2S |
分子量 |
256.3 g/mol |
IUPAC名 |
4,4-diphenyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C15H12O2S/c16-14-15(18-11-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChIキー |
DOYPTVFKKIJVOU-UHFFFAOYSA-N |
SMILES |
C1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
同義語 |
4,4-Diphenyl-1,3-oxathiolan-5-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




